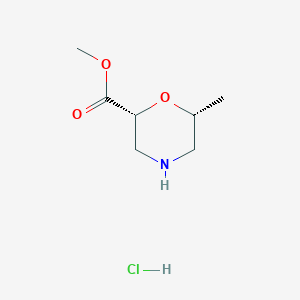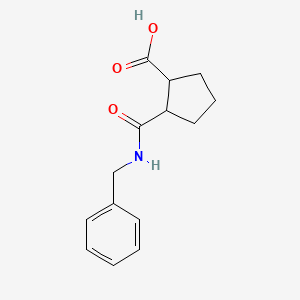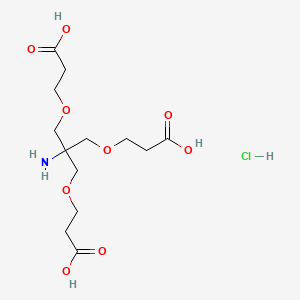
N6-Boc-N2-acetyl-D-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Boc-N2-acetyl-D-lysine is a derivative of the amino acid lysine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N6 position and an acetyl group at the N2 position. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Boc-N2-acetyl-D-lysine typically involves the protection of the amino group of lysine with a Boc group, followed by acetylation at the N2 position. The reaction conditions often include the use of Boc anhydride and acetic anhydride as reagents, with a base such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
N6-Boc-N2-acetyl-D-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can remove the acetyl group, reverting the compound to its original lysine form.
Substitution: The Boc and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N6-Boc-N2-oxidized-D-lysine, while reduction may produce N6-Boc-D-lysine .
科学的研究の応用
N6-Boc-N2-acetyl-D-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies of protein modification and enzyme activity.
作用機序
The mechanism of action of N6-Boc-N2-acetyl-D-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc and acetyl groups can modulate the activity of these targets by altering their structure and function. This modulation can affect various cellular pathways, leading to changes in biological activity .
類似化合物との比較
Similar Compounds
N6-acetyl-L-lysine: Similar in structure but lacks the Boc protecting group.
N2-acetyl-L-lysine: Similar but with acetylation at a different position.
N6-Boc-L-lysine: Similar but without the acetyl group
Uniqueness
N6-Boc-N2-acetyl-D-lysine is unique due to the presence of both Boc and acetyl groups, which provide distinct chemical and biological properties. This dual modification allows for specific interactions with molecular targets and enhances its utility in various research applications .
特性
分子式 |
C13H24N2O5 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18) |
InChIキー |
NZAMQYCOJSWUAO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)




![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)


